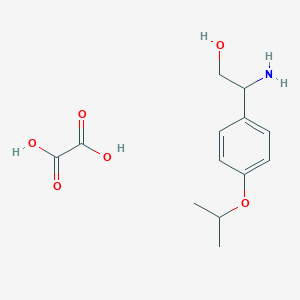
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves catalytic processes that enable the formation of cyclic structures. In the context of synthesizing N-benzothiazol-2-yl-amides, a study has demonstrated the use of a copper-catalyzed intramolecular cyclization process. This process utilizes N-(4,5-dihydrooxazol-2-yl)benzamide as a novel and efficient ligand to facilitate the reaction. The cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas under mild conditions led to the successful synthesis of the desired amides in good to excellent yields . Although this study does not directly address the synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, it provides insight into related cyclization techniques that could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. While the provided papers do not directly analyze the molecular structure of this compound, they do offer information on related compounds. For instance, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines involves the formation of a cyclic structure that is somewhat similar to the cyclopentanecarboxamide moiety in the compound of interest . Understanding the behavior of similar molecular structures under various conditions can provide valuable insights into the potential molecular structure analysis of the target compound.
Chemical Reactions Analysis
Chemical reactions involving the formation of cyclic amides can be complex and are influenced by various factors, including the reagents and conditions used. The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides, for example, has been studied in solution using gaseous hydrogen chloride, trifluoroacetic acid, or bromine, as well as under electron impact in the gas phase . These conditions lead to different outcomes and provide a scheme for the fragmentation of the molecular ions of the products. Such studies are relevant as they shed light on the possible reactions and conditions that could be explored for the synthesis and analysis of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the properties of this compound, they do offer insights into the properties of structurally related compounds. For example, the study of cyclization reactions and the resulting benzoxazines can give an indication of the stability, solubility, and reactivity of cyclic amides, which are important factors in understanding the behavior of the compound . However, specific studies would be required to determine the exact physical and chemical properties of this compound.
Eigenschaften
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c1-15(13-17-14-16-7-2-3-8-18(16)24-17)22-20(23)21(10-4-5-11-21)19-9-6-12-25-19/h2-3,6-9,12,14-15H,4-5,10-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFHGPYEJXDLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)
![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)


![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)





![7-Aminospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019241.png)


